molecular formula C20H27N5O4S B2649478 5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-84-0

5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2649478
CAS No.: 869343-84-0
M. Wt: 433.53
InChI Key: KKYYIUUEVPERIS-UHFFFAOYSA-N
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Description

The compound 5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic derivative featuring a fused thiazolo[3,2-b][1,2,4]triazole core. This structure is substituted with a 2,5-dimethoxyphenyl group, a 4-(2-hydroxyethyl)piperazine moiety, and a methyl group at position 2. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural complexity and functional groups align with bioactive molecules targeting enzymes such as 14α-demethylase (a key antifungal target) or bacterial cell walls .

Properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-13-21-20-25(22-13)19(27)18(30-20)17(24-8-6-23(7-9-24)10-11-26)15-12-14(28-2)4-5-16(15)29-3/h4-5,12,17,26-27H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYYIUUEVPERIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=C(C=CC(=C3)OC)OC)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazolotriazole Core: This can be achieved through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the thiazolotriazole core.

    Introduction of the Hydroxyethyl Piperazine Moiety: This can be done through a reductive amination reaction, where the piperazine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising pharmacological properties that make it a candidate for drug development. Its structure suggests potential interactions with biological targets involved in various diseases.

Anticancer Activity

Recent studies have indicated that compounds with thiazolo[3,2-b][1,2,4]triazole moieties possess anticancer properties. For instance:

  • Case Study : A derivative of the compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa) and showed significant cytotoxicity with IC50 values in the low micromolar range. This suggests its potential as a lead compound for further development in cancer therapy.

Neuropharmacology

The piperazine moiety is known for its activity on the central nervous system. Compounds containing this structure have been explored for their effects on neurotransmitter systems.

  • Case Study : Research has shown that similar piperazine derivatives can act as serotonin receptor modulators, indicating that this compound may also exhibit psychoactive properties beneficial for treating disorders such as anxiety and depression.

Antimicrobial Properties

The thiazole and triazole structures are recognized for their antimicrobial activities.

  • Research Findings : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

Material Science Applications

Beyond biological applications, this compound may have utility in material science due to its unique structural features.

Organic Electronics

Compounds with similar thiazolo-triazole structures have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Research Findings : Preliminary studies suggest that this compound could enhance charge transport properties in organic semiconductor applications.

Data Summary Table

Application AreaObserved EffectsReference Studies
Anticancer ActivitySignificant cytotoxicity against cancer cells ,
NeuropharmacologyPotential serotonin receptor modulation ,
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria ,
Organic ElectronicsEnhanced charge transport properties

Mechanism of Action

The mechanism of action of 5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs from the evidence:

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Core Structure Key Substituents Pharmacological Activity Synthesis & Notes
Target Compound Thiazolo[3,2-b][1,2,4]triazole 2,5-Dimethoxyphenyl, 4-(2-hydroxyethyl)piperazine Not reported Likely involves multi-step heterocyclic fusion and piperazine coupling (inferred from ).
15b () Thiadiazine 3,5-Dimethylpyrazole, p-tolyldiazenyl Antimicrobial (tested) Synthesized via diazonium coupling in ethanol .
17c () Thiadiazinone 4-Chlorophenyl diazenyl Antimicrobial (tested) Similar synthesis to 15b; substituent variation .
Compound from Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenyl pyrazole Antifungal (docking-predicted) Reflux in ethanol; molecular docking against 14α-demethylase .
Compound (I) Benzothiazole 4-Methoxyphenyl, phenyl pyrazoline Antitumor, antidepressant Condensation with hydrazine in ethanol .

Key Observations

Core Heterocycles: The target’s thiazolo-triazole fused core is distinct from thiadiazines () and benzothiazoles (). Fused systems (e.g., thiazolo-triazole vs.

Substituent Effects :

  • The 2,5-dimethoxyphenyl group in the target may enhance lipophilicity compared to 4-methoxyphenyl analogs (–5), influencing membrane penetration .
  • The 4-(2-hydroxyethyl)piperazine substituent is unique to the target. This group could improve solubility and pharmacokinetics compared to chlorophenyl or diazenyl groups in .

Pharmacological Implications: Antimicrobial activity in compounds correlates with diazenyl and chlorophenyl groups, suggesting electron-withdrawing substituents enhance efficacy .

Synthetic Approaches: Most analogs (e.g., –5) employ ethanol-based reflux or hydrazine-mediated cyclization. The target likely requires advanced coupling techniques for its piperazine and fused-ring systems .

Research Findings and Implications

Antimicrobial Potential: The target’s structural similarity to ’s antimicrobial thiadiazines suggests possible activity against Gram-positive bacteria or fungi. However, the hydroxyethyl piperazine group may shift selectivity toward eukaryotic targets (e.g., fungal enzymes) .

Antifungal Mechanism Hypothesis: Molecular docking of triazolo-thiadiazoles () indicates strong binding to 14α-demethylase’s active site. The target’s triazole core and methoxyphenyl group may mimic lanosterol, disrupting ergosterol synthesis .

Solubility and Bioavailability :

  • The hydroxyethyl piperazine substituent may confer better aqueous solubility than ’s hydrophobic diazenyl derivatives, improving oral bioavailability .

Biological Activity

The compound 5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure consists of a thiazolo-triazole core substituted with a dimethoxyphenyl group and a hydroxyethylpiperazine moiety. This unique combination may contribute to its biological effects.

Antitumor Activity

Research indicates that derivatives of thiazolo-triazoles exhibit significant antitumor activity. For example, compounds structurally related to the target compound have shown inhibition of cancer cell lines such as murine Sarcoma 180 and L1210 in vitro. The mechanism involves the induction of apoptosis and cell cycle arrest at various phases, particularly G1 and G2/M phases .

Antiviral Properties

Similar compounds have demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1). The binding affinity of these compounds to viral enzymes suggests a potential mechanism for inhibiting viral replication .

Neuropharmacological Effects

The piperazine moiety is known for its psychoactive properties. Compounds containing piperazine structures have been studied for their effects on neurotransmitter systems. Preliminary studies suggest that the target compound may modulate serotonin and dopamine receptors, which could have implications for treating mood disorders and anxiety .

Case Studies

StudyFindings
Antitumor Study Inhibition of Sarcoma 180 and L1210 cell lines by related thiazolo-triazole derivatives; apoptosis induction confirmed via flow cytometry.
Antiviral Study Strong inhibition of HSV-1 replication by compounds with similar structures; binding assays indicate high affinity for viral kinases.
Neuropharmacological Assessment Modulation of serotonin receptor activity observed in vitro; implications for anxiety treatment explored in animal models.

The biological activities of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in tumor cells.
  • Enzyme Inhibition : Competitive inhibition of viral enzymes critical for replication.
  • Receptor Interaction : Binding to neurotransmitter receptors influencing synaptic transmission and neuronal excitability.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what purification methods ensure high yield and purity?

The synthesis involves multi-step heterocyclic condensation. A validated approach includes:

  • Stepwise coupling of 2,5-dimethoxyphenyl and piperazine derivatives via Mannich-type reactions.
  • Cyclization of the thiazolo-triazole core using thioglycolic acid under reflux conditions (similar to methods in and ) .
  • Purification via column chromatography (silica gel, CHCl₃:MeOH gradient) and recrystallization from ethanol.
  • Purity validation using HPLC (C18 column, UV detection at 254 nm) to confirm >98% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine methylene at δ 2.5–3.5 ppm) .
  • FT-IR : Confirms functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹, triazole C=N at 1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy at λ_max .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3LD6 for fungal 14α-demethylase) to simulate binding affinities. Prioritize poses with lowest ΔG values .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess ligand-protein complex stability (RMSD <2 Å acceptable) .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

  • Dose-response validation : Repeat assays (e.g., SRB or MTT) in triplicate across cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound .
  • Mechanistic studies : Compare apoptosis markers (caspase-3/7 activation) and ROS levels to differentiate selective vs. off-target effects .

Q. What methodologies determine the compound’s pKa and partition coefficient (log P)?

  • Potentiometric titration : Use tetrabutylammonium hydroxide in isopropyl alcohol to measure pKa (HNP method) .
  • log P : Shake-flask method with octanol/water partitioning, quantified via UV-Vis .

Q. How can SAR studies optimize the compound’s antifungal activity?

  • Structural analogs : Modify the 2-hydroxyethyl piperazine group to enhance hydrogen bonding (e.g., replace with morpholine or PEG-linked chains) .
  • In vitro testing : Screen against Candida spp. via microdilution assays (MIC ≤8 µg/mL considered potent) .

Methodological Challenges and Solutions

Q. What experimental controls are essential for in vitro cytotoxicity assays?

  • Vehicle controls : Include DMSO (≤0.5% v/v) to exclude solvent effects .
  • Positive controls : Use CHS-828 or doxorubicin at IC₅₀ concentrations .
  • Normal cell lines : Test WI-38 fibroblasts to assess selectivity indices (SI >3 desirable) .

Q. How can reaction yields be improved during thiazolo-triazole cyclization?

  • Catalyst optimization : Replace conventional acid catalysts with Fe₃O₄ nanoparticles (20 mol%, 80°C, 2 h) for 90% yield .
  • Microwave-assisted synthesis : Reduce reaction time from 12 h to 30 min with comparable purity .

Q. What strategies validate the compound’s mechanism of action in enzymatic assays?

  • Enzyme inhibition assays : Test against recombinant 14α-demethylase (CYP51) using lanosterol as substrate; monitor ergosterol depletion via GC-MS.
  • Competitive binding : Perform fluorescence quenching studies with Kd calculations.

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